molecular formula C₂₂H₂₅Cl₂N₇O B1150419 CTX-0294885 hydrochloride

CTX-0294885 hydrochloride

Cat. No. B1150419
M. Wt: 474.39
InChI Key: YAPUQOBTRMFPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTX-0294885 hydrochloride is a sepharose-supported kinase capture reagent.

Scientific Research Applications

Photophysical Properties

2-Chlorothioxanthone (CTX) is utilized as a photoinitiator for synthetic resins and pharmaceutical preparation. Its photophysical properties in acetonitrile/water solutions indicate higher absorption coefficients and triplet quantum yields than its parent compound. This suggests CTX's potential impact on the side effects of certain pharmaceuticals (Piñero Santiago et al., 2011).

Kinase Inhibition for Proteomics

CTx-0294885 has been identified as a broad-spectrum kinase inhibitor. It's developed into a kinase capture reagent for mass spectrometry-based kinome profiling, enabling the identification of a large number of kinases, including previously undetected members of the AKT family. This highlights its usefulness in kinome signaling network analysis (Zhang et al., 2013).

Conformational Properties of Chlorotoxin

Chlorotoxin (CTX) analogs with substituted cysteine residues have been studied using molecular dynamics. These studies reveal insights into CTX's structural and binding properties, which are crucial for its application in targeting specific cellular receptors (Gregory et al., 2018).

Cancer Diagnostics and Therapeutics

CTX's binding affinity to certain tumor cells, particularly in gliomas, makes it valuable in cancer diagnostics and therapeutics. Its mechanism of action offers potential in the development of new therapeutic drugs and sensitive cancer-screening kits (Khanyile et al., 2019).

Glioma Tumor Imaging

CTX's interaction with various cellular components, along with its ability to penetrate the blood-brain-barrier, makes it a promising candidate for developing diagnostic and therapeutic agents for gliomas (Cohen et al., 2018).

Biochemical and Biophysical Changes in Cells

Studies using ATR-FTIR spectroscopy reveal biochemical and biophysical changes in glioma cells after exposure to CTX. These changes are crucial for understanding CTX's interaction mechanism with tumor cells (Falahat et al., 2016).

Targeted Imaging and Therapy of Glioma

Advances in CTX-targeted nanoparticles for imaging and therapy of glioma highlight its potential in targeted drug delivery and imaging studies (Zhao et al., 2015).

Molecular Structure of Ciguatoxin

Studies on CTX isolated from the moray eel and its precursor from the dinoflagellate Gambierdiscus toxicus have elucidated its molecular structure. This is essential for understanding ciguatera poisoning and its treatment (Murata et al., 1990).

Inhibition of MMP-2 Release in Cancer Cells

CTX-fused proteins have been shown to inhibit MMP-2 release in pancreatic cancer cells, suggesting its potential in cancer therapy (El-Ghlban et al., 2014).

properties

Product Name

CTX-0294885 hydrochloride

Molecular Formula

C₂₂H₂₅Cl₂N₇O

Molecular Weight

474.39

IUPAC Name

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H

InChI Key

YAPUQOBTRMFPST-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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